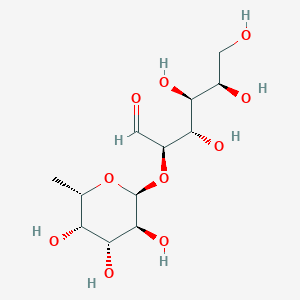

alpha-L-fucosyl-(1->2)-D-galactose

Description

Alpha-L-fucosyl-(1->2)-D-galactose is a glycosylgalactose.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8-,9+,10+,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEBASLZIGFWEU-YYXBYDBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248751 | |

| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-O-a-L-Fucopyranosyl-galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24656-24-4 | |

| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24656-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-a-L-Fucopyranosyl-galactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

alpha-L-fucosyl-(1->2)-D-galactose biological function

An In-Depth Technical Guide to the Biological Functions of α-L-fucosyl-(1->2)-D-galactose (H Antigen)

Introduction

In the intricate world of glycobiology, simple sugar linkages often orchestrate complex biological events. Among these, the disaccharide α-L-fucosyl-(1->2)-D-galactose, ubiquitously known as the H antigen or H substance, stands out for its pivotal roles in cellular identity, host-pathogen interactions, neuronal function, and oncology.[1][2] It is a foundational structure, the synthesis of which is a critical branch point in the biosynthesis of other significant glycan epitopes.[1] While best known as the direct precursor to the A and B antigens of the ABO blood group system, its biological significance extends far beyond hemagglutination.[3][4]

This guide provides a comprehensive technical overview of the H antigen, moving from its molecular architecture and biosynthesis to its multifaceted biological functions and the state-of-the-art methodologies employed for its study. The content is structured to provide not just procedural steps but the underlying scientific rationale, reflecting field-proven insights essential for rigorous scientific inquiry and therapeutic development.

The Molecular Architecture of the H Antigen

The H antigen is defined by the terminal disaccharide where an L-fucose sugar is linked via an α(1-2) bond to a D-galactose residue.[1] This deceptively simple structure is presented on the cell surface as the terminus of oligosaccharide chains attached to proteins (glycoproteins) and lipids (glycolipids).[1] The identity of the underlying precursor chain, to which the galactose is attached, defines the "type" of H antigen.

-

Type 1 Chain: Galactose is linked to N-acetylglucosamine in a β1-3 linkage (Galβ1-3GlcNAc). H antigens on Type 1 chains are predominantly found in secretions and on the surface of mucosal epithelial cells.[5][6]

-

Type 2 Chain: Galactose is linked to N-acetylglucosamine in a β1-4 linkage (Galβ1-4GlcNAc). The H antigen on red blood cells is primarily the Type 2 structure.[5][6]

This structural variation is not trivial; it dictates the tissue-specific expression and the specific fucosyltransferase responsible for H antigen synthesis.

Biosynthesis and Genetic Regulation

The synthesis of the H antigen is a classic example of precise enzymatic control governed by specific glycosyltransferases. The addition of the terminal L-fucose is catalyzed by α(1,2)-fucosyltransferases.[5] In humans, two key genes located on chromosome 19, FUT1 and FUT2, encode the enzymes responsible for this reaction.[7][8]

-

FUT1 (H gene): This gene encodes fucosyltransferase 1, which preferentially uses Type 2 precursor chains as a substrate.[6] Its expression is primarily localized to hematopoietic cells, making it responsible for the synthesis of H antigen on red blood cells.[6][8] Inactivating mutations in both alleles of the FUT1 gene result in the rare Bombay (Oh) phenotype, where individuals lack H antigen on their red cells and consequently cannot produce A or B antigens, regardless of their ABO genotype.[1][4]

-

FUT2 (Se gene): This gene encodes fucosyltransferase 2, which acts on Type 1 precursor chains.[9] Its expression is concentrated in secretory glands and mucosal epithelia.[9] Therefore, FUT2 governs the "secretor" status of an individual, determining whether ABH antigens are present in bodily fluids like saliva, tears, and digestive juices.[6][9] Individuals with at least one functional FUT2 allele are "secretors," while those with two non-functional alleles are "non-secretors."[9]

The interplay between these genes dictates the landscape of H antigens across different tissues, a crucial factor in transfusion medicine, immunology, and disease susceptibility.

Core Biological Functions and Mechanistic Insights

The Foundation of the ABO Blood Group System

The most canonical function of the H antigen is its role as the mandatory substrate for the synthesis of A and B antigens.[1][10] The glycosyltransferases encoded by the ABO gene locus add an immunodominant sugar to the H antigen:

-

A-transferase adds N-acetylgalactosamine (GalNAc) to create the A antigen.

-

B-transferase adds D-galactose (Gal) to create the B antigen.

Individuals with blood group O have inactive ABO glycosyltransferases, leaving the H antigen unmodified.[1] This results in a reciprocal relationship between the amount of H antigen and the expression of A and/or B antigens on the red cell surface.[4]

| Blood Group (Phenotype) | H Antigen Expression Level |

| O | Highest |

| A₂ | High |

| B | Intermediate |

| A₁ | Low |

| A₂B | Very Low |

| A₁B | Lowest |

Role in the Nervous System

Beyond immunology, the Fuc(α1-2)Gal epitope is crucial for the proper functioning of the nervous system. Research has demonstrated its involvement in neuronal plasticity, the cellular mechanism underlying learning and memory.[11] Specifically, this fucosylation is critical for long-term potentiation (LTP) in the hippocampus.[11] Furthermore, studies have identified a Fuc(α1-2)Gal-mediated pathway that modulates neuronal growth and morphology, suggesting it could be a target for stimulating neuronal regeneration.[12] The NMDA receptor subunit NR1 is one of the key synaptic glycoproteins known to carry this specific glycan structure.[11]

The H Antigen in Host-Pathogen Interactions

Cell surface glycans are common targets for pathogen adhesion, the critical first step in establishing an infection. The H antigen is no exception and serves as a receptor for a variety of pathogens.[13]

-

Helicobacter pylori : This bacterium, a primary cause of gastritis and a known carcinogen for stomach cancer, adheres to the gastric mucosa.[14] Its binding is mediated by adhesins that recognize fucosylated structures, including the H antigen (specifically, H type 1) and Lewis b (which contains the H type 1 motif). The expression of these structures, governed by the FUT2 (secretor) gene, directly influences an individual's susceptibility to certain strains of H. pylori.

-

Noroviruses: These are a leading cause of acute gastroenteritis worldwide. Noroviruses initiate infection by binding to histo-blood group antigens (HBGAs) in the gut. Susceptibility to many norovirus strains is almost entirely dependent on an individual's secretor status, as the virus uses the H type 1 antigen synthesized by FUT2 as its primary receptor. Non-secretors (who lack H type 1 in their gut) are resistant to infection by these strains.

Implications in Oncology

The glycan landscape of a cell is often dramatically altered during malignant transformation, and changes in H antigen expression are a common feature of many cancers.[3] This can manifest as a loss of H antigen, its neo-expression in tissues where it is normally absent, or its presentation on different carrier proteins. These changes are not mere bystanders but are functionally implicated in tumor progression.[15]

-

Cell Adhesion and Metastasis: Altered fucosylation can modulate cell-cell and cell-extracellular matrix interactions, impacting tumor cell aggregation and adhesion to vascular endothelium, key steps in metastasis.[15]

-

Angiogenesis: The H type 2 antigen has been reported to possess angiogenic activity, a critical process for tumor growth and survival.[15]

-

Apoptosis Resistance: Expression of H antigen has been associated with resistance to apoptosis, potentially contributing to tumor cell survival.[15]

-

Tumor-Associated Antigens: The H antigen forms the core of other important tumor-associated carbohydrate antigens, such as the Lewis Y (Ley) antigen. Ley, which is a difucosylated structure containing the H type 2 motif, is overexpressed in a high percentage of epithelial cancers and is a target for therapeutic antibodies.[16] The expression of FUT1 has been linked to shorter relapse-free survival in patients with hepatocellular carcinoma.[17]

Methodologies for the Study of H Antigen

Investigating the function of a specific glycan epitope requires a specialized toolkit. The choice of methodology is critical for generating reliable and interpretable data.

Detection and Quantification

Protocol 1: Lectin Blotting for H Antigen Detection

This protocol provides a robust method for detecting H antigen on glycoproteins separated by SDS-PAGE and transferred to a membrane.

-

Causality: The lectin Ulex europaeus agglutinin I (UEA I) has high specificity for the α(1-2)-linked fucose on the H antigen, making it an excellent tool for detection.[18] Using a biotinylated or enzyme-conjugated UEA I allows for sensitive chemiluminescent or colorimetric detection.

-

Methodology:

-

Protein Separation: Separate protein lysates (10-50 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% BSA or non-fat milk in TBS-T) for 1 hour at room temperature.

-

Lectin Incubation: Incubate the membrane with biotinylated UEA I (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane 3 times for 10 minutes each with TBS-T.

-

Secondary Detection: Incubate the membrane with streptavidin-HRP (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step (4).

-

Signal Development: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Self-Validation: A crucial control is to perform a competition assay by pre-incubating the UEA I lectin with a competing sugar (e.g., L-fucose or methyl-α-L-fucopyranoside) before adding it to the membrane. A significant reduction in signal validates the specificity of the lectin binding.

Structural and Functional Analysis Workflows

Workflow 1: Mass Spectrometry for Structural Confirmation

This workflow is the gold standard for unequivocally identifying the Fuc(α1-2)Gal linkage.

-

Causality: Enzymatic release isolates the glycans from the protein backbone.[19] Permethylation stabilizes sialic acids and improves ionization efficiency for mass spectrometry. Tandem MS (MS/MS) fragments the glycan at predictable points, and the resulting fragmentation pattern provides definitive evidence of the Fuc(α1-2)Gal linkage, distinguishing it from other fucose linkages.[20]

Workflow 2: Glycan Microarray for Interaction Screening

This high-throughput method allows for the screening of H antigen interactions with a large number of proteins simultaneously.

-

Causality: By immobilizing a library of glycans, including various H antigen types and other structures, one can rapidly profile the binding specificity of a protein of interest (e.g., a new bacterial adhesin or an endogenous lectin).[21] The inclusion of negative (e.g., non-fucosylated) and positive controls within the array is a self-validating system that ensures the reliability of the observed interactions.

Conclusion and Future Directions

α-L-fucosyl-(1->2)-D-galactose is far more than a simple precursor in the ABO blood group pathway. It is a critical molecular entity that mediates a diverse array of biological functions, from ensuring proper neuronal development to dictating the success of a pathogenic invasion and influencing the progression of cancer. Its synthesis is tightly regulated, and its expression is a dynamic feature of a cell's identity and physiological state.

For researchers and drug development professionals, understanding the multifaceted roles of the H antigen opens up new avenues for therapeutic intervention. Targeting the fucosyltransferases (FUT1/FUT2) with specific inhibitors could offer strategies to block pathogen binding or alter the metastatic potential of tumor cells. Furthermore, the H antigen and its derivatives, like Ley, remain high-value targets for the development of antibody-based therapies and cancer vaccines. The continued application of advanced analytical techniques will undoubtedly uncover even deeper layers of complexity in the biological function of this fundamental glycan.

References

-

Taylor & Francis. (n.d.). H antigen – Knowledge and References. Retrieved from [Link]

-

Blood Bank Guy. (n.d.). H Antigen. Retrieved from [Link]

-

Smalla, K. H., Angenstein, F., Richter, K., Gundelfinger, E. D., & Staak, S. (1998). Identification of fucose alpha(1-2) galactose epitope-containing glycoproteins from rat hippocampus. Neuroreport, 9(5), 813–817. Retrieved from [Link]

-

Dean, L. (2005). The Hh blood group. In Blood Groups and Red Cell Antigens. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Wikipedia. (n.d.). H antigen. Retrieved from [Link]

-

Pang, H., Wang, Y., Gu, Y., & Liu, J. (2014). Sequence analysis of the human fucosyltransferase 1 and 2 genes in Tibetan blood donors: identification of three novel alleles. Transfusion, 54(10 Pt 2), 2727–2732. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis of blood group antigens. The H antigen (shown are type I (β1–3) and type II (β1–4)).... Retrieved from [Link]

-

ResearchGate. (n.d.). The production of ABH antigens. The H antigen is produced when an.... Retrieved from [Link]

-

Oreate AI Blog. (2026, January 21). Understanding Alpha-D-Galactose: A Key Player in Biochemistry. Retrieved from [Link]

-

PubChem. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp. Retrieved from [Link]

-

Frontiers. (n.d.). Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases. Retrieved from [Link]

-

YouTube. (2020, August 10). Antigen A and Antigen B from H substance on red cell. Genotype & Phenotype of ABO. Retrieved from [Link]

-

LearnTransfusion. (n.d.). ABO and H Antigen Expression. Retrieved from [Link]

-

MDPI. (2023, July 17). Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. Retrieved from [Link]

-

WikiGenes. (n.d.). FUT1 - fucosyltransferase 1 (galactoside 2-alpha.... Retrieved from [Link]

-

Wikipedia. (n.d.). Arabinogalactan protein. Retrieved from [Link]

-

PubChem. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp-(1->4)-(alpha-L-Fucp-(1->3))-beta-D-GlcpNAc. Retrieved from [Link]

-

PubChem. (n.d.). alpha-D-Galp-(1->3)-(alpha-L-Fucp-(1->2))-beta-D-Galp-(1->4)-beta-D-Glcp. Retrieved from [Link]

-

Woods, R. J., et al. (2004). A role for fucose alpha(1-2) galactose carbohydrates in neuronal growth. Proceedings of the National Academy of Sciences of the United States of America, 101(33), 12228–12233. Retrieved from [Link]

-

Zhang, B. L., et al. (2021). The role of the histoblood ABO group in cancer. Translational Oncology, 14(7), 101099. Retrieved from [Link]

-

Shaughnessy, J., et al. (2020). Factor H – IgG chimeric proteins as a therapeutic approach against the Gram-positive bacterial pathogen Streptococcus pyogenes. Frontiers in Immunology, 11, 584994. Retrieved from [Link]

-

Wu, Z., et al. (2020). Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis. Glycobiology, 30(8), 566–577. Retrieved from [Link]

-

UniProt. (n.d.). FUT2 - Galactoside alpha-(1,2)-fucosyltransferase 2 - Oryctolagus cuniculus (Rabbit). Retrieved from [Link]

-

MDPI. (2023, June 7). The Role of H2-Calponin Antigen in Cancer Metastasis: Presence of Autoantibodies in Liver Cancer Patients. Retrieved from [Link]

-

ChemRxiv. (n.d.). De novo determination of fucose linkages in N-glycans and the unusual N-glycans in bee venom. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Blood Group Antigens as Receptors for Pathogens. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Sample Preparation Methods for N-glycomics. Retrieved from [Link]

-

ResearchGate. (n.d.). ABH and Lewis histo-blood group antigens in cancer. Retrieved from [Link]

-

PubChem. (n.d.). ABO blood group biosynthesis. Retrieved from [Link]

-

Frontiers. (2020, December 22). The Role of HLA-G in Tumor Escape: Manipulating the Phenotype and Function of Immune Cells. Retrieved from [Link]

-

Sawa, M., et al. (2006). Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo. Proceedings of the National Academy of Sciences of the United States of America, 103(33), 12371–12376. Retrieved from [Link]

-

NCBI. (n.d.). FUT1 fucosyltransferase 1 (H blood group) [Homo sapiens (human)]. Retrieved from [Link]

-

MDPI. (n.d.). Probing Glycosaminoglycan–Protein Interactions: Applications of Surface Plasmon Resonance. Retrieved from [Link]

Sources

- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. alpha-L-Fucp-(1->2)-beta-D-Galp | C12H22O10 | CID 5288275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]

- 5. researchgate.net [researchgate.net]

- 6. ABO blood group biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. H antigen - Wikipedia [en.wikipedia.org]

- 8. Sequence analysis of the human fucosyltransferase 1 and 2 genes in Tibetan blood donors: identification of three novel alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of fucose alpha(1-2) galactose epitope-containing glycoproteins from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A role for fucose alpha(1-2) galactose carbohydrates in neuronal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The role of the histoblood ABO group in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. alpha-L-Fucp-(1->2)-beta-D-Galp-(1->4)-(alpha-L-Fucp-(1->3))-beta-D-GlcpNAc | C26H45NO19 | CID 45266908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. FUT1 fucosyltransferase 1 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. learntransfusion.com [learntransfusion.com]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to α-L-fucosyl-(1→2)-D-galactose (H-Antigen) in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-L-fucosyl-(1→2)-D-galactose disaccharide, commonly known as the H-antigen or Fucα1-2Gal epitope, is a fundamental carbohydrate structure with profound implications across glycobiology.[1] As the precursor to the ABO blood group antigens, its significance in transfusion medicine is well-established.[2] However, its roles extend far beyond this, encompassing critical functions in cell adhesion, immune surveillance, and host-pathogen interactions.[3][4] Furthermore, aberrant expression of the H-antigen is increasingly recognized as a hallmark of various cancers, presenting novel opportunities for diagnostics and therapeutic intervention.[4] This technical guide provides a comprehensive overview of the H-antigen, from its biosynthesis and regulation to its diverse biological functions and clinical relevance. Detailed methodologies for its characterization and analysis are provided to empower researchers and drug development professionals in harnessing the potential of this pivotal glycan.

The Core Structure: Understanding the H-Antigen

The H-antigen is a disaccharide composed of L-fucose linked to D-galactose via an α(1,2) glycosidic bond.[1] This seemingly simple structure forms the terminal motif on a variety of glycoconjugates, including glycoproteins and glycolipids, found on cell surfaces and in bodily secretions.[2] Its expression is tightly regulated by specific fucosyltransferases, and its presence or absence has significant biological consequences.

Biosynthesis and Regulation: The Role of Fucosyltransferases

The synthesis of the H-antigen is catalyzed by α1,2-fucosyltransferases (FUTs), enzymes that transfer a fucose residue from a GDP-fucose donor to a galactose acceptor.[5] In humans, two main α1,2-fucosyltransferases are responsible for H-antigen expression:

-

FUT1 (H enzyme): Primarily expressed in erythroid precursor cells, FUT1 is responsible for the synthesis of the H-antigen on red blood cells, which then serves as the precursor for the A and B blood group antigens.[5]

-

FUT2 (Secretor enzyme): Expressed in epithelial tissues, FUT2 governs the expression of the H-antigen in secretions such as saliva, mucus, and milk.[5]

The expression and activity of these FUTs are critical determinants of an individual's blood type and secretor status. Genetic polymorphisms in the FUT1 and FUT2 genes can lead to variations in H-antigen expression, such as the rare "Bombay" phenotype where individuals lack a functional FUT1 and therefore do not express H, A, or B antigens on their red blood cells.[2]

Caption: Workflow for a radiometric fucosyltransferase activity assay.

Immunological Detection

Antibodies and lectins that specifically recognize the Fucα1-2Gal epitope are powerful tools for its detection and quantification.

ELISA provides a quantitative measure of H-antigen levels in biological fluids or cell extracts. A sandwich ELISA format is commonly used. Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody or lectin (e.g., Ulex europaeus agglutinin I, UEA I) specific for the H-antigen. Incubate overnight at 4°C. [6]2. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. [7]3. Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature. [8]4. Detection Antibody: Wash the plate and add a biotinylated detection antibody or lectin that recognizes a different epitope on the target or the same epitope if the target is multivalent. Incubate for 1-2 hours at room temperature. [8]5. Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature. [7]6. Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops. [6]7. Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve and determine the concentration of H-antigen in the samples.

IHC allows for the visualization of H-antigen expression and localization within tissue sections.

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol to water. [9]2. Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody or lectin (e.g., anti-H-antigen antibody or biotinylated UEA I) overnight at 4°C. [9]5. Secondary Antibody/Detection: If using an unconjugated primary antibody, incubate with an HRP-conjugated secondary antibody. If using a biotinylated primary, incubate with streptavidin-HRP.

-

Chromogen: Add a DAB chromogen substrate and incubate until a brown precipitate forms.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.

-

Microscopy: Examine the sections under a light microscope to assess the staining intensity and localization of the H-antigen.

Mass Spectrometry (MS) for Glycan Analysis

MS is a powerful technique for the detailed structural characterization of H-antigen-containing glycans. [10]Collision-induced dissociation (CID) is commonly used to fragment glycans and obtain structural information. [9] Protocol:

-

Glycan Release: Release N-glycans from glycoproteins using PNGase F or O-glycans by chemical methods (e.g., β-elimination).

-

Purification and Derivatization: Purify the released glycans using solid-phase extraction. Permethylation is a common derivatization technique to improve ionization efficiency and stabilize sialic acids.

-

MS Analysis: Analyze the permethylated glycans using MALDI-TOF MS for profiling or ESI-MS coupled with liquid chromatography (LC) for more detailed analysis.

-

Tandem MS (MS/MS): Select precursor ions of interest and subject them to CID to generate fragment ions.

-

Data Interpretation: Analyze the fragmentation pattern. Glycosidic bond cleavages (B- and Y-ions) provide sequence information, while cross-ring cleavages (A- and X-ions) can help determine linkage positions. The loss of a fucose residue (146 Da for a permethylated fucose) is a characteristic fragmentation of fucosylated glycans. [10]

Caption: Principle of CAR T-cell therapy targeting the H-antigen on tumor cells.

Future Perspectives

The study of the α-L-fucosyl-(1→2)-D-galactose epitope continues to be a vibrant area of research. Future investigations will likely focus on:

-

Elucidating the precise roles of H-antigen in different biological contexts: Further research is needed to fully understand how this glycan modulates cell signaling and other cellular processes.

-

Developing more specific and potent therapeutic agents: The development of novel antibodies, CAR T-cells, and other therapeutic modalities targeting the H-antigen holds great promise for the treatment of cancer and other diseases.

-

Investigating the interplay between H-antigen expression and the microbiome: Understanding how the H-antigen influences the composition and function of the gut microbiota could lead to new strategies for preventing and treating infectious and inflammatory diseases.

The H-antigen, once primarily known for its role in blood typing, is now recognized as a key player in a wide range of biological processes. A deeper understanding of its glycobiology will undoubtedly pave the way for new diagnostic and therapeutic innovations.

References

-

Gerbst, A. G., Ustyuzhanina, N. E., Grachev, A. A., & Nifantiev, N. E. (2006). 1 H NMR Shifts a and Coupling Constants (Hz) for Oligosaccharides 1 -5. ResearchGate. [Link]

-

Miyoshi, E., Moriwaki, K., & Nakagawa, T. (2008). Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy. PubMed Central. [Link]

-

Zhang, Q., et al. (2020). Preclinical and clinical advances in dual‐target chimeric antigen receptor therapy for hematological malignancies. PubMed Central. [Link]

-

Koromyslova, A., & Hansman, G. S. (2017). Glycan Recognition in Human Norovirus Infections. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2021). Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols. NCBI. [Link]

-

PubChem. (n.d.). alpha-L-Fucp-(1->2)-beta-D-Galp. PubChem. [Link]

-

Taylor & Francis. (n.d.). Fucosyltransferase – Knowledge and References. Taylor & Francis. [Link]

-

Alley, W. R., Jr, Mechref, Y., & Novotny, M. V. (2009). Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides. PubMed Central. [Link]

-

Dean, L. (2005). The Hh blood group. Blood Groups and Red Cell Antigens. National Center for Biotechnology Information. [Link]

-

Grudniewicz, A., et al. (2023). Monoclonal Antibodies: Historical Perspective and Current Trends in Biological Drug Development. MDPI. [Link]

-

GenFollower. (2024). Step-by-Step ELISA Protocol: A Comprehensive Guide. GenFollower. [Link]

-

Li, J., et al. (2021). Fucosylation in Urological Cancers. MDPI. [Link]

-

Duus, J. Ø., Gotfredsen, C. H., & Bock, K. (2000). Primary Structure of Glycans by NMR Spectroscopy. PubMed Central. [Link]

-

UNC Lineberger. (n.d.). Clinical Trials - Adult and Pediatric Trials. UNC Lineberger Comprehensive Cancer Center. [Link]

-

Kerbauy, L. N., et al. (2022). Preclinical studies using CAR-T cells. ResearchGate. [Link]

-

Jin, A., et al. (2016). Development of Novel Human Anti-HLA-Monoclonal Antibodies for Clinical Applications Using Peripheral Blood B Cells Derived from Anti-HLA Antibody-Positive Donors. ASH Publications. [Link]

-

U.S. National Library of Medicine. (n.d.). A time-resolved immunofluorometric method for the measurement of sialyl Lewis x-synthesizing alpha1,3-fucosyltransferase activity. PubMed. [Link]

-

Pabst, M., & Altmann, F. (2011). Mass Spectrometry of Glycans. PubMed Central. [Link]

-

Wang, X., et al. (2019). Fucosylation in cancer biology and its clinical applications. PubMed. [Link]

-

Aubert, M., et al. (2000). Restoration of alpha(1,2) fucosyltransferase activity decreases adhesive and metastatic properties of human pancreatic cancer cells. PubMed. [Link]

-

de la Fuente, A., et al. (2023). The contribution of fucosyltransferases to cancer biology. SciELO. [Link]

-

Dülfer, J., et al. (2021). Investigation of The Role of Glycan Binding on Human Norovirus Using Mass Spectrometry. ediss.sub.hamburg. [Link]

-

National Center for Biotechnology Information. (2011). Structures Common to Different Glycans. Essentials of Glycobiology, 2nd edition. [Link]

-

Lee, J., et al. (2024). Enhancing the soluble expression of α-1,2-fucosyltransferase in E. coli using high-throughput flow cytometry screening coupled with a split-GFP. PubMed. [Link]

-

Govindan, S. V., & Goldenberg, D. M. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]

-

Becker, D. J., & Lowe, J. B. (2003). Fucose: biosynthesis and biological function in mammals. Glycobiology. [Link]

-

Chen, Z., et al. (2018). The Function of Fucosylation in Progression of Lung Cancer. Frontiers in Oncology. [Link]

-

Harvey, D. J., et al. (2016). Travelling-wave ion mobility mass spectrometry and negative ion fragmentation of hybrid and complex N-glycans. Journal of Mass Spectrometry. [Link]

-

bioRxiv. (2026). Development of a Virus Particle-Based Antibody-Dependent Cellular Phagocytosis (ADCP) Assay for HIV. bioRxiv. [Link]

-

Peters, T., & Uetrecht, C. (2021). Norovirus–glycan interactions — how strong are they really? PubMed Central. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

Lee, J., et al. (2020). Directed Evolution of Soluble α-1,2-Fucosyltransferase Using Kanamycin Resistance Protein as a Phenotypic Reporter for Efficient Production of 2'-Fucosyllactose. PubMed Central. [Link]

-

Antibodies.com. (2024). ELISA: The Complete Guide. Antibodies.com. [Link]

-

National Center for Biotechnology Information. (2021). Enzyme assay of α1,3/4-fucosyltransferase. Glycoscience Protocols. [Link]

-

protocols.io. (2018). ELISA Protocol. protocols.io. [Link]

-

Pagel, K., & von Helden, G. (2020). Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. PubMed Central. [Link]

-

ResearchGate. (2019). Fucosylation in cancer biology and its clinical applications. ResearchGate. [Link]

-

Targeted Oncology. (2026). RFS Benefit Sustained at 5 Years for Intismeran Autogene in Melanoma. Targeted Oncology. [Link]

-

Mayo Clinic. (2023). CAR-T cell therapy. Mayo Clinic. [Link]

-

Cancer Research Institute. (n.d.). Targeted Antibodies. Cancer Research Institute. [Link]

-

Geng, F., et al. (2017). The Diverse Contributions of Fucose Linkages in Cancer. PubMed Central. [Link]

-

American Cancer Society. (2023). CAR T-cell Therapy and Its Side Effects. American Cancer Society. [Link]

-

Blood Cancer United. (n.d.). Chimeric antigen receptor (CAR) T-cell therapy. Blood Cancer United. [Link]

-

SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. [Link]

-

Wang, Y., et al. (2019). Sequence analysis of α-(1, 2)-fucosyltransferase gene in nine Chinese individuals with Para-Bombay phenotype. PubMed. [Link]

Sources

- 1. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glycan Recognition in Human Norovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ELISA Protocols [sigmaaldrich.com]

- 7. genfollower.com [genfollower.com]

- 8. Use of CID/ETD Mass Spectrometry to Analyze Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the α-L-fucosyl-(1→2)-D-galactose Biosynthesis Pathway

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword

The intricate world of glycobiology holds immense potential for therapeutic innovation. Among the myriad of glycosylation pathways, the biosynthesis of the α-L-fucosyl-(1→2)-D-galactose linkage, the core of the H-antigen, stands out as a critical nexus in health and disease. This terminal fucosylation event is not merely a cellular decoration; it is a fundamental step in the creation of the ABO blood group antigens and a key player in cellular recognition, signaling, and host-microbe interactions. Its aberrant expression is a hallmark of various cancers, contributing to malignancy and therapeutic resistance.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and technically robust understanding of this pivotal pathway. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, the intricacies of the enzymatic machinery, and the practical methodologies required to investigate and potentially target this pathway for therapeutic benefit. As a senior application scientist, my aim is to bridge the gap between foundational knowledge and its practical application in the laboratory and in the clinic.

The H-Antigen: A Precursor of Immense Significance

The α-L-fucosyl-(1→2)-D-galactose disaccharide is the defining feature of the H-antigen. This structure is not an endpoint but rather a crucial precursor for the synthesis of the A and B antigens of the ABO blood group system.[1][2] In individuals with blood group O, the H-antigen remains unmodified and is the terminal glycan structure on many cell surface glycoproteins and glycolipids.[2] The presence and density of the H-antigen are therefore inversely proportional to the expression of A and B antigens, being highest in blood group O and lowest in blood group AB.

The H-antigen is synthesized on various precursor oligosaccharide chains, primarily categorized by the linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc). The most common are:

-

Type 1 chains: Galβ1-3GlcNAc

-

Type 2 chains: Galβ1-4GlcNAc

The type of precursor chain is critical as it dictates which fucosyltransferase is primarily responsible for H-antigen synthesis and the tissue-specific expression of the resulting antigen.[3]

The Enzymatic Heart of the Pathway: FUT1 and FUT2

The synthesis of the α-L-fucosyl-(1→2)-D-galactose linkage is catalyzed by α(1,2)-fucosyltransferases, a class of enzymes that transfer L-fucose from a donor substrate, GDP-β-L-fucose, to the terminal galactose of an acceptor oligosaccharide. In humans, two key enzymes, with distinct tissue expression and substrate preferences, govern this process: Fucosyltransferase 1 (FUT1) and Fucosyltransferase 2 (FUT2).[4][5]

Fucosyltransferase 1 (FUT1): The "H" Enzyme

FUT1, encoded by the FUT1 gene (also known as the H locus), is primarily responsible for the synthesis of the H-antigen on red blood cells and vascular endothelium.[1][5] It exhibits a preference for Type 2 precursor chains (Galβ1-4GlcNAc).[3] The expression of FUT1 is essential for the formation of the A and B antigens on erythrocytes. Individuals with inactivating mutations in both copies of the FUT1 gene exhibit the rare Bombay (Oh) phenotype, characterized by the absence of H, A, and B antigens on their red blood cells.[6]

Fucosyltransferase 2 (FUT2): The "Secretor" Enzyme

FUT2, encoded by the FUT2 gene (also known as the Se locus), directs the synthesis of the H-antigen in secretory tissues, such as the salivary glands, and on the surface of mucosal epithelial cells.[1][7] FUT2 preferentially utilizes Type 1 precursor chains (Galβ1-3GlcNAc).[3] Individuals with at least one functional copy of the FUT2 gene are termed "secretors" because they express soluble forms of the H, A, and B antigens in their bodily fluids.[1] Conversely, individuals homozygous for non-functional FUT2 alleles are "non-secretors" and lack these soluble antigens.

Enzymatic Mechanism and Structural Insights

While a crystal structure for human FUT1 or FUT2 has yet to be resolved, homology modeling and site-directed mutagenesis studies have provided valuable insights into their catalytic mechanism.[8] These enzymes are believed to follow a sequential ordered Bi-Bi kinetic mechanism. The catalytic domain of these fucosyltransferases contains conserved motifs. One such highly conserved motif, HxRRxD, has been identified, where residues R154 and D157 have been shown to be critical for donor binding and enzyme activity in related bacterial fucosyltransferases.[9] The lack of a crystal structure for the human enzymes remains a significant hurdle in the rational design of specific inhibitors.[10]

Biosynthesis Pathway and Regulation

The biosynthesis of α-L-fucosyl-(1→2)-D-galactose is a tightly regulated process occurring within the Golgi apparatus. The availability of the donor substrate, GDP-fucose, and the expression levels of FUT1 and FUT2 are key determinants of H-antigen expression.

Transcriptional Regulation of FUT1 and FUT2

The expression of FUT1 and FUT2 is tissue-specific and developmentally regulated, largely controlled at the level of transcription. The FUT1 gene has multiple transcriptional start sites and utilizes alternative promoters, contributing to its differential expression.[11] In colon cancer cells, specific regions in the 5'-flanking region of the FUT1 gene have been identified as critical for its transcription.[11] Aberrant regulation of these genes is a common feature in cancer. For instance, the downregulation of FUT2 gene transcription has been associated with lung cancer.[12]

Regulation by Signaling Pathways

Various intracellular signaling pathways influence the expression of fucosyltransferases. In cancer, growth factor receptor signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, have been shown to be modulated by fucosylation.[13] Conversely, signaling pathways can also impact fucosyltransferase expression. For example, suppression of FUT1 has been shown to decrease EGFR signaling.[14] This intricate crosstalk highlights the potential for targeting these pathways to modulate H-antigen expression in cancer.

Experimental Methodologies: A Practical Guide

Investigating the α-L-fucosyl-(1→2)-D-galactose biosynthesis pathway requires a robust set of experimental tools. This section provides an overview and detailed protocols for key methodologies.

Fucosyltransferase Activity Assay

A reliable assay to measure the activity of FUT1 and FUT2 is fundamental. While traditional assays relied on radiolabeled substrates, modern methods often employ fluorescently labeled acceptors and analysis by High-Performance Liquid Chromatography (HPLC).

This protocol is adapted for a non-radioactive, fluorescence-based assay.

1. Reagents and Materials:

-

Recombinant human FUT1 or FUT2 enzyme

-

GDP-β-L-fucose (donor substrate)

-

Fluorescently labeled acceptor substrate (e.g., 2-aminobenzamide-labeled Type 1 or Type 2 oligosaccharide)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 25 mM MnCl₂, 5 mM ATP, 0.1% Triton X-100

-

Stop Solution: 0.1 M EDTA

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 HPLC column

2. Assay Procedure:

-

Prepare a reaction mixture containing assay buffer, a known concentration of the fluorescently labeled acceptor substrate, and GDP-fucose.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the recombinant fucosyltransferase.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of Stop Solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Analyze the supernatant by HPLC.

3. HPLC Analysis:

-

Separate the fucosylated product from the non-fucosylated acceptor substrate on a reversed-phase C18 column using an appropriate gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate).

-

Detect the fluorescently labeled glycans using a fluorescence detector.

-

Quantify the product formation by integrating the peak area of the fucosylated product and comparing it to a standard curve.

4. Data Analysis:

-

Calculate the initial reaction velocity.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other saturated. Fit the data to the Michaelis-Menten equation.

Recombinant Expression and Purification of FUT1 and FUT2

Obtaining pure, active fucosyltransferases is crucial for in vitro studies and inhibitor screening. Escherichia coli and the yeast Pichia pastoris are commonly used expression systems.

Sources

- 1. e-century.us [e-century.us]

- 2. Structural modification of H histo-blood group antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fucosyltransferase 2: A Genetic Risk Factor for Intestinal Diseases [frontiersin.org]

- 4. Sequence analysis of the human fucosyltransferase 1 and 2 genes in Tibetan blood donors: identification of three novel alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Characterization of a novel alpha1,2-fucosyltransferase of Escherichia coli O128:b12 and functional investigation of its common motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fucosyltransferase 2 inhibitors: Identification via docking and STD-NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptional Regulation of Fucosyltransferase 1 Gene Expression in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. D-(+)-GALACTOSE(10257-28-0) 13C NMR spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-L-fucosyl-(1→2)-D-galactose (2'-Fucosyllactose)

This guide provides a comprehensive technical overview of α-L-fucosyl-(1→2)-D-galactose, more commonly known as 2'-Fucosyllactose (2'-FL). It is intended for researchers, scientists, and drug development professionals interested in the discovery, synthesis, characterization, and biological significance of this pivotal human milk oligosaccharide (HMO).

Introduction: The Significance of a Prominent Human Milk Oligosaccharide

2'-Fucosyllactose (2'-FL) is a neutral trisaccharide and the most abundant of the over 200 known human milk oligosaccharides (HMOs), complex sugars that are a major component of human breast milk.[1] Unlike lactose, 2'-FL is not readily digested by infants, and instead functions as a prebiotic, shaping the infant's gut microbiome with a multitude of health benefits.[2][3] Its discovery and subsequent research have unveiled its critical roles in gut health, immune development, and as a decoy for pathogens.[2] This guide will delve into the scientific journey of 2'-FL, from its initial discovery to modern methods of synthesis and characterization, providing a technical resource for its application in research and development.

The Discovery of 2'-Fucosyllactose: A Historical Perspective

The story of 2'-FL is intertwined with the broader discovery of HMOs. In the 1930s, a carbohydrate fraction in human milk, termed "gynolactose," was identified as the factor responsible for the distinct gut microbiota of breastfed infants compared to those fed with cow's milk. It wasn't until the 1950s that the pioneering work of Richard Kuhn and his colleagues led to the isolation and initial characterization of several of these complex sugars.[4]

During this era, analytical techniques were limited to classical chemical methods, a stark contrast to the sophisticated spectroscopic and chromatographic methods available today.[4] The structural elucidation of these oligosaccharides was a painstaking process involving chemical degradation, methylation analysis, and enzymatic hydrolysis. Despite these challenges, the fundamental structures of many HMOs, including 2'-FL, were established, laying the groundwork for future research into their biological functions.

Synthesis of 2'-Fucosyllactose: From Chemical Intricacy to Biocatalytic Efficiency

The synthesis of a complex oligosaccharide like 2'-FL presents a significant challenge due to the need for precise control over stereochemistry and regioselectivity. Both chemical and enzymatic methods have been developed, each with its own set of advantages and limitations.

Chemical Synthesis: A Step-wise Approach with Protective Groups

The first chemical synthesis of 2'-O-fucosyllactose was reported in 1981 by K.L. Matta and his team.[5] This and subsequent chemical syntheses rely on a multi-step process involving the use of protecting groups to selectively mask reactive hydroxyl groups on the monosaccharide building blocks.

A general chemical synthesis strategy involves the following key steps:

-

Preparation of a Lactose Acceptor: A suitably protected lactose derivative is prepared, with a free hydroxyl group at the C-2' position of the galactose unit, making it ready to accept the fucose donor.

-

Preparation of a Fucose Donor: A protected fucose derivative with a good leaving group at the anomeric position (e.g., a bromide) is synthesized.

-

Glycosylation Reaction: The fucose donor and lactose acceptor are coupled in the presence of a promoter to form the trisaccharide.

-

Deprotection: All protecting groups are removed to yield the final 2'-FL product.

The choice of protecting groups is critical to the success of the synthesis. For instance, a combination of benzyl and acetyl groups can be used, allowing for their selective removal at different stages of the synthesis.[6]

Experimental Protocol: A Representative Chemical Glycosylation Step [7]

-

A mixture of the glycosyl donor (e.g., a protected fucosyl bromide, 1.26 mmol), the glycosyl acceptor (a protected lactose derivative, 0.380 mmol), and freshly activated 4 Å molecular sieves (2.00 g) in anhydrous dichloromethane (4.0 mL) is stirred under an argon atmosphere for 1 hour at room temperature.

-

The mixture is then cooled to -30 °C.

-

N-iodosuccinimide (NIS, 2.52 mmol) and triflic acid (TfOH, 0.252 mmol) are added, and the reaction mixture is stirred for another hour at -30 °C.

-

The reaction is quenched, and the product is purified by column chromatography.

The causality behind these steps lies in the need to create a reactive fucosyl donor and a nucleophilic lactose acceptor, while preventing unwanted side reactions. The molecular sieves ensure anhydrous conditions, which are crucial for the stability of the glycosyl donor and the efficiency of the reaction.

Enzymatic Synthesis: Harnessing the Specificity of Biocatalysts

Enzymatic synthesis offers a more direct and environmentally friendly alternative to chemical methods, leveraging the high specificity of enzymes to form the desired glycosidic linkage without the need for complex protecting group manipulations. Several enzymatic strategies have been developed for the synthesis of 2'-FL.[1]

-

Fucosyltransferases: These enzymes catalyze the transfer of fucose from a donor substrate, typically GDP-L-fucose, to an acceptor molecule. α-1,2-fucosyltransferases are highly specific for the formation of the α-(1→2) linkage found in 2'-FL.[8]

-

Fucosidases: While these enzymes typically break down fucosylated compounds, under specific conditions, their reverse activity can be exploited to synthesize 2'-FL. This approach often uses more readily available fucosyl donors.[5]

-

Multi-enzyme Cascades: This innovative approach combines several enzymes in a one-pot reaction to synthesize 2'-FL from simple starting materials like mannose and lactose.[9] This method can include cofactor regeneration systems to improve efficiency and reduce costs.[9]

Experimental Protocol: A Multi-Enzyme Cascade for 2'-FL Synthesis [9]

This protocol describes a one-pot enzymatic reaction for the synthesis of 2'-FL from mannose and lactose.

-

A 0.5 mL reaction mixture is prepared in 50 mM Tris-HCl buffer (pH 8.0).

-

The mixture contains 20 mM mannose, 20 mM lactose, and optimized concentrations of a series of enzymes including a glucomannokinase, enzymes for the conversion of mannose-6-phosphate to GDP-L-fucose, and an α-1,2-fucosyltransferase.

-

Essential cofactors such as NADPH and GTP are added, along with a cofactor regeneration system (e.g., using polyphosphate kinase 2).

-

The reaction is incubated at 30°C for 12 hours.

-

The product, 2'-FL, is then purified and quantified.

This self-validating system relies on the coupled activity of the enzymes in the cascade, where the product of one enzymatic reaction becomes the substrate for the next, driving the overall synthesis towards the final product.

Structural Characterization of 2'-Fucosyllactose

The unambiguous identification and characterization of 2'-FL are crucial for quality control and research purposes. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the monosaccharide units.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 2'-Fucosyllactose [10]

| Atom ID | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Fuc-1 | 5.3006 | 100.445 |

| Fuc-2 | 3.7325 | 68.1677 |

| Fuc-3 | 3.7786 | 68.7731 |

| Fuc-4 | 3.8017 | 70.9476 |

| Fuc-5 | 4.2278 | 66.415 |

| Fuc-6 (CH₃) | 1.2155 | 16.4749 |

| Gal-1' | 4.5198 | 101.0591 |

| Gal-2' | 3.2987 | 77.1686 |

| Gal-3' | 3.4771 | 72.3791 |

| Gal-4' | 3.5832 | 75.316 |

| Gal-5' | 3.6555 | 73.7465 |

| Gal-6' | 3.6909, 3.7195 | 59.6603 |

| Glc-1α | 5.2191 | 92.0818 |

| Glc-1β | 4.65 (approx.) | 96.0 (approx.) |

| Glc-2 | 3.7818 | 71.6769 |

| Glc-3 | 3.7885 | 77.8242 |

| Glc-4 | 3.802 | 78.1976 |

| Glc-5 | 3.8642 | 69.6656 |

| Glc-6 | 3.8861, 3.9362 | 60.1812 |

Data obtained in D₂O at 298K. The glucose residue exists as an equilibrium of α and β anomers, leading to two sets of signals for the anomeric proton and carbon.

The specific chemical shifts and coupling constants observed in the NMR spectra serve as a fingerprint for the 2'-FL molecule, confirming the α-L-fucosyl-(1→2)-D-galactose linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 2'-FL and to gain further structural information through fragmentation analysis. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are particularly useful for the analysis of complex mixtures of oligosaccharides.[11][12] In MS/MS experiments, the parent ion corresponding to 2'-FL is fragmented, and the resulting daughter ions provide information about the sequence and linkage of the monosaccharide units.[13]

Biological Significance and Applications

The unique structure of 2'-FL underpins its diverse biological functions, making it a molecule of great interest for nutritional and therapeutic applications.

Prebiotic and Gut Microbiome Modulation

2'-FL is not digested in the upper gastrointestinal tract and reaches the colon intact, where it selectively promotes the growth of beneficial bacteria, particularly Bifidobacterium species.[3][14] This bifidogenic effect helps to establish a healthy gut microbiome in infants, which is crucial for immune development and overall health.

Pathogen Inhibition

2'-FL can act as a soluble decoy receptor for various pathogens, preventing them from attaching to the surface of intestinal cells and causing infection.[2] This mechanism of action has been demonstrated for pathogens such as Campylobacter jejuni.[1]

Immune Modulation

Emerging research suggests that 2'-FL can directly interact with immune cells, modulating their activity and contributing to the development of a balanced immune system.[15]

Conclusion

From its discovery in human milk to its synthesis by advanced biotechnological methods, 2'-Fucosyllactose has emerged as a key molecule in infant nutrition and a promising candidate for various therapeutic applications. This guide has provided a technical overview of its discovery, synthesis, characterization, and biological roles, offering a foundation for further research and development in this exciting field. The continued exploration of 2'-FL and other human milk oligosaccharides holds the potential to unlock new strategies for improving human health.

Visualizations

Caption: Chemical structure of 2'-Fucosyllactose.

Caption: Enzymatic synthesis workflow for 2'-Fucosyllactose.

References

-

Bettina Høj Hornshøj, et al. (2020). Quantifying the human milk oligosaccharides 2′‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection. Food Science & Nutrition, 8(3), 1561-1570. [Link]

-

Cao, C., Bai, Y., Zhang, M., Khan, S. S., Ji, Y., & Liu, L. (2023). Synthesis of 2′-fucosyllactose using multi-enzyme cascade with cofactor regeneration. Scientific Reports, 13(1), 1-12. [Link]

-

Chen, X., et al. (2021). Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli. Microbial Biotechnology, 14(4), 1561-1573. [Link]

-

Coulier, L., et al. (2009). In-depth characterization of prebiotic galacto-oligosaccharides by a combination of analytical techniques. Journal of Agricultural and Food Chemistry, 57(18), 8488-8495. [Link]

- Glycom AS. (2016). Synthesis of 2'-o-fucosyllactose.

-

Han, S. H., et al. (2022). The analysis of 2'-fucosyllactose concentration in Korean maternal milk using LC-MS/MS. Food Science and Biotechnology, 31(11), 1469-1476. [Link]

-

Human milk oligosaccharide. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

- Jennewein Biotechnologie GmbH. (2010). Synthesis of 2'-o-fucosyllactose.

-

Kerksick, C. M., et al. (2023). Effects of Human Milk Oligosaccharide 2′-Fucosyllactose Ingestion on Weight Loss and Markers of Health. Metabolites, 13(5), 621. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 2'-Fucosyllactose. BMRB Entry bmse001326. [Link]

- Jennewein Biotechnologie GmbH. (2010). Synthesis of 2'-o-fucosyllactose.

-

Jin, Y., et al. (2021). Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V. The Journal of Organic Chemistry, 86(18), 12543-12553. [Link]

-

Kunz, C. (2017). Human Milk Oligosaccharides – Compositional Analysis and Metabolism in Infants. Nestlé Nutrition Institute. [Link]

-

Metagenics Institute. (n.d.). Science Review: 2'Fucosyllactose. [Link]

-

Petschacher, B., & Nidetzky, B. (2016). Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli. Microbial Biotechnology, 15(4), 1561-1573. [Link]

-

Prieto, P. A. (2014). Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. Mass Spectrometry Reviews, 33(2), 97-177. [Link]

-

Stahl, B., et al. (2012). Historical aspects of human milk oligosaccharides. Advances in Nutrition, 3(3), 430S-439S. [Link]

-

Thurl, S., et al. (2012). Historical Aspects of Human Milk Oligosaccharides. Advances in Nutrition, 3(3), 430S-439S. [Link]

-

van Leeuwen, S. S., et al. (2020). ¹H 1D NMR spectra of commercial 2′-fucosyllactose (2′FL) (a) and... ResearchGate. [Link]

-

Wang, M., et al. (2021). Chromatograms and MS/MS spectra of 2′‐/3′‐fucosyllactose (FLs) and... ResearchGate. [Link]

-

Wu, G., et al. (2023). Effects of Human Milk Oligosaccharide 2′-Fucosyllactose Ingestion on Weight Loss and Markers of Health. Metabolites, 13(5), 621. [Link]

-

Hermansson, K., et al. (1992). A 1H and 13C NMR study of oligosaccharides from human milk. Application of the computer program CASPER. Carbohydrate Research, 235, 69-81. [Link]

-

Coulier, L., et al. (2009). In-depth characterization of prebiotic galacto-oligosaccharides by a combination of analytical techniques. Journal of Agricultural and Food Chemistry, 57(18), 8488-8495. [Link]

-

Human milk oligosaccharide. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

Sources

- 1. WO2010115935A1 - Synthesis of 2 ' -o-fucosyllactose - Google Patents [patents.google.com]

- 2. Isomaltulose - Wikipedia [en.wikipedia.org]

- 3. Quantifying the human milk oligosaccharides 2’‐fucosyllactose and 3‐fucosyllactose in different food applications by high‐performance liquid chromatography with refractive index detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Milk Oligosaccharides – Compositional Analysis and Metabolism in Infants [nestlenutrition-institute.org]

- 5. EP2417143B1 - Synthesis of 2'-o-fucosyllactose - Google Patents [patents.google.com]

- 6. WO2010115934A1 - Synthesis of 2'-o-fucosyllactose - Google Patents [patents.google.com]

- 7. Chemical Synthesis of Two Fucosylated Human Milk Oligosaccharides: 3-Fucosyllactose and Lacto-N-fucopentaose V - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic engineering strategies of de novo pathway for enhancing 2′‐fucosyllactose synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bmse001326 2'-Fucosyllactose at BMRB [bmrb.io]

- 11. The analysis of 2'-fucosyllactose concentration in Korean maternal milk using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-depth characterization of prebiotic galacto-oligosaccharides by a combination of analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Human milk oligosaccharide - Wikipedia [en.wikipedia.org]

- 15. 2′-Fucosyllactose, 41263-94-9, High-Purity, SMB00933, Sigma-Aldrich [sigmaaldrich.com]

The Ubiquitous Fucα1-2Gal Epitope: A Technical Guide to its Natural Occurrence, Analysis, and Significance

This guide provides an in-depth exploration of the α-L-fucosyl-(1->2)-D-galactose (Fucα1-2Gal) disaccharide, a fundamental carbohydrate epitope with profound implications in biology and medicine. From its role as the H-antigen in the ABO blood group system to its prevalence in human milk oligosaccharides and its function in cell-cell recognition, the Fucα1-2Gal linkage is a key player in a multitude of physiological and pathological processes. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of its natural distribution, detailed methodologies for its study, and insights into its biological significance.

Introduction: The Significance of Fucosylation and the Fucα1-2Gal Linkage

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a ubiquitous post-translational modification that vastly expands the functional capacity of these biomolecules.[1] Fucosylation, the addition of the deoxyhexose L-fucose to glycan structures, is a critical terminal modification that plays a pivotal role in a wide array of biological recognition events.[2] The specific linkage of fucose to the underlying glycan chain dictates its biological activity. Among these, the α-L-fucosyl-(1->2)-D-galactose linkage stands out for its widespread occurrence and diverse functional roles.

This disaccharide forms the core of the H-antigen, the essential precursor for the A and B antigens of the human ABO blood group system.[3][4] Its presence or absence on red blood cells and in bodily secretions has significant implications for blood transfusion and organ transplantation. Beyond the ABO system, the Fucα1-2Gal epitope is a prominent component of human milk oligosaccharides (HMOs), where it contributes to the development of the infant gut microbiome and immune system.[5] Furthermore, this linkage is found on a variety of glycoproteins and glycolipids throughout the animal and plant kingdoms, participating in processes ranging from neuronal development to host-pathogen interactions.[2]

This guide will delve into the natural world of the Fucα1-2Gal disaccharide, providing a detailed survey of its distribution. It will then equip researchers with the necessary knowledge to investigate this critical glycan epitope, offering step-by-step protocols for its isolation, purification, and structural characterization using state-of-the-art analytical techniques.

Natural Occurrence of the Fucα1-2Gal Epitope

The Fucα1-2Gal disaccharide is a widespread glycan motif found across different biological kingdoms. Its expression is tightly regulated and tissue-specific, reflecting its diverse biological functions.

Mammalian Systems

In mammals, the Fucα1-2Gal linkage is a key structural element in several important classes of glycoconjugates.

2.1.1. The H-Antigen and the ABO Blood Group System

The most well-known occurrence of the Fucα1-2Gal disaccharide is as the H-antigen, the fundamental building block of the ABO blood group antigens.[6] This antigen is synthesized by α(1,2)-fucosyltransferases, which add a fucose residue to the terminal galactose of a precursor oligosaccharide chain on glycoproteins and glycolipids.[7]

-

On Erythrocytes: The expression of H-antigen on red blood cells is controlled by the FUT1 gene.[4] Individuals with blood group O have an abundance of H-antigen on their erythrocytes, as they lack the A and B transferases that would further modify it.[8] In contrast, individuals with blood groups A, B, and AB have progressively less H-antigen as it is converted to A and B antigens.[7]

-

In Secretions: The presence of soluble H-antigen in bodily fluids like saliva, tears, and mucus is governed by the FUT2 gene (the "secretor" gene).[6]

Table 1: Relative Abundance of H-Antigen on Human Erythrocytes by ABO Blood Group

| Blood Group | Relative Amount of H-Antigen |

| O | Highest |

| A2 | High |

| B | Intermediate |

| A1 | Low |

| A1B | Lowest |

| Oh (Bombay) | None |

2.1.2. Human Milk Oligosaccharides (HMOs)

Human milk is a rich source of complex oligosaccharides, with fucosylated structures being a major component.[5] The Fucα1-2Gal linkage is a cornerstone of many HMOs, most notably 2'-fucosyllactose (2'-FL), which is one of the most abundant oligosaccharides in the milk of "secretor" mothers.[5][9]

Table 2: Concentration of 2'-Fucosyllactose (2'-FL) in Human Milk

| Milk Type | Concentration Range (g/L) |

| Colostrum | 2.0 - 2.5[9] |

| Mature Milk | 1.0 - 1.5[9] |

| Milk from "Non-secretor" Mothers | Very low to undetectable |

These fucosylated HMOs are not digested by the infant but serve as prebiotics, selectively promoting the growth of beneficial gut bacteria, such as Bifidobacterium. They also act as soluble decoy receptors, preventing pathogens from binding to the infant's intestinal cells.

2.1.3. Other Tissues and Glycoconjugates

The Fucα1-2Gal epitope is also found on various other glycoproteins and glycolipids in mammalian tissues, where it is involved in cell signaling and recognition. For instance, it has been identified on neuronal cells and is implicated in neuronal growth and morphology.

Plant Kingdom

In plants, the Fucα1-2Gal linkage is a component of the complex glycan structures of arabinogalactan-proteins (AGPs).[10] AGPs are heavily glycosylated proteins found in the cell walls and plasma membranes of plants, where they are involved in various aspects of plant growth and development, including cell proliferation, signaling, and reproduction.[11][12]

Microorganisms

Certain bacteria can also synthesize glycans containing the Fucα1-2Gal linkage. This can be a mechanism for molecular mimicry, allowing the bacteria to evade the host's immune system by displaying "self" antigens. Additionally, the ability to utilize fucosylated glycans from the host is a key adaptation for many gut commensal and pathogenic bacteria.

Methodologies for the Study of Fucα1-2Gal

The study of the Fucα1-2Gal epitope requires a multi-pronged approach involving isolation and purification from natural sources, followed by detailed structural characterization.

Isolation and Purification of Fucα1-2Gal Containing Glycans

The choice of isolation and purification strategy depends on the source material and the nature of the glycan (e.g., free oligosaccharide, or attached to a protein or lipid).

3.1.1. Lectin Affinity Chromatography

Lectin affinity chromatography is a powerful technique for the specific isolation of glycans and glycoconjugates based on their carbohydrate structures. The lectin Ulex europaeus agglutinin I (UEA-I) has a high affinity for α-L-fucose, particularly the Fucα1-2Gal epitope, making it an invaluable tool for its purification.

Protocol 1: Isolation of Fucα1-2Gal Containing Glycoproteins using UEA-I Affinity Chromatography

Rationale: This protocol leverages the specific binding of UEA-I to the Fucα1-2Gal epitope to isolate glycoproteins carrying this modification from a complex protein mixture.

Materials:

-

UEA-I agarose beads

-

Chromatography column

-

Binding Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Washing Buffer: Binding Buffer with 0.1% Tween-20

-

Elution Buffer: 0.1 M L-fucose in Binding Buffer

-

Protein extract (e.g., cell lysate, serum)

Procedure:

-

Column Preparation:

-

Gently resuspend the UEA-I agarose beads and pack them into a chromatography column.

-

Equilibrate the column with 5-10 column volumes of Binding Buffer. The equilibration is complete when the pH and conductivity of the effluent match that of the Binding Buffer.

-

-

Sample Loading:

-

Clarify the protein extract by centrifugation (10,000 x g for 15 minutes at 4°C) to remove any particulate matter.

-

Load the clarified sample onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min) to allow for maximum binding.

-

-

Washing:

-

Wash the column with 10-20 column volumes of Washing Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

-

Elution:

-

Elute the bound glycoproteins by applying the Elution Buffer to the column. The L-fucose in the elution buffer will competitively displace the fucosylated glycoproteins from the UEA-I lectin.

-

Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.

-

-

Post-Elution Processing:

-

Pool the fractions containing the eluted glycoproteins.

-

Remove the L-fucose from the sample by dialysis or buffer exchange chromatography.

-

3.1.2. Isolation of Oligosaccharides from Milk

The isolation of HMOs from milk involves several steps to remove fats, proteins, and lactose.

Protocol 2: Extraction of Oligosaccharides from Human Milk

Rationale: This protocol describes a common method for the separation of oligosaccharides from the major components of milk (fat, protein, and lactose).

Materials:

-

Human milk

-

Centrifuge

-

Ethanol

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 and graphitized carbon)

Procedure:

-

Defatting:

-

Centrifuge the milk sample at 4,000 x g for 30 minutes at 4°C to separate the fat layer.

-

Carefully collect the skim milk fraction.

-

-

Protein Precipitation:

-

Add two volumes of cold ethanol to the skim milk and incubate at -20°C for at least 2 hours to precipitate the proteins.

-

Centrifuge at 4,000 x g for 30 minutes at 4°C and collect the supernatant.

-

-

Lactose Removal and Oligosaccharide Enrichment:

-

Concentrate the supernatant under vacuum.

-

Resuspend the sample in water and apply it to a graphitized carbon SPE cartridge.

-

Wash the cartridge with water to remove lactose and salts.

-

Elute the oligosaccharides with a gradient of acetonitrile in water (e.g., 20-40% acetonitrile).

-

-

Further Purification:

-

The eluted oligosaccharides can be further fractionated by size-exclusion chromatography or hydrophilic interaction liquid chromatography (HILIC).

-

Structural Characterization of the Fucα1-2Gal Linkage

Once isolated, the structure of the glycans, including the presence and linkage of the fucose residue, can be determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the composition and sequence of glycans.

-

Permethylation: To improve ionization efficiency and provide linkage information, glycans are often permethylated prior to MS analysis.[1] This involves replacing all free hydroxyl and N-acetyl groups with methyl groups. The fragmentation patterns of permethylated glycans in MS/MS experiments can reveal the linkage positions of the monosaccharides. For instance, the fragmentation of a permethylated Fucα1-2Gal-containing oligosaccharide will produce characteristic ions that indicate the fucose is linked to the 2-position of the galactose.[13]

Protocol 3: Permethylation of Released Glycans for MS Analysis

Rationale: Permethylation increases the hydrophobicity of glycans, leading to improved ionization in mass spectrometry and providing structural information through fragmentation analysis.

Materials:

-

Dried glycan sample

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH) powder

-

Methyl iodide (CH₃I)

-

Methanol

-

Chloroform

-

Water

-

Sep-Pak C18 cartridge

Procedure:

-

Sample Preparation:

-

Ensure the glycan sample is completely dry.

-

-

Permethylation Reaction:

-

Add DMSO to the dried sample and vortex to dissolve.

-

Add powdered NaOH and vortex.

-

Add methyl iodide and vortex vigorously for 10-15 minutes. The reaction is exothermic.

-

Quench the reaction by adding water.

-

-

Extraction of Permethylated Glycans:

-

Add chloroform to the reaction mixture and vortex.

-

Centrifuge to separate the layers.

-

Carefully remove the upper aqueous layer.

-

Wash the lower chloroform layer several times with water.

-

Dry the chloroform layer under a stream of nitrogen.

-

-

Purification:

-

Resuspend the dried permethylated glycans in methanol/water.

-